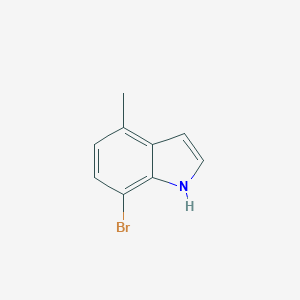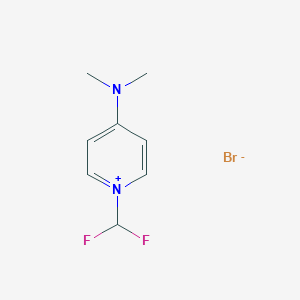
7-Chloroquinolin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloroquinolin-4-amine hydrochloride is an important chemical compound widely used in scientific research. It is a chloroquine derivative that has been found to exhibit a range of biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
Applications De Recherche Scientifique
7-Chloroquinolin-4-amine hydrochloride has been extensively studied for its various biological activities. It has been found to exhibit potent antimalarial activity by inhibiting the heme detoxification pathway of the malaria parasite. It also has antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. These properties make it a promising candidate for the development of new drugs for malaria, cancer, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 7-Chloroquinolin-4-amine hydrochloride is complex and involves multiple pathways. In malaria parasites, it inhibits the detoxification of heme, leading to the accumulation of toxic heme and subsequent death of the parasite. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits the NF-κB pathway, leading to the suppression of inflammatory cytokines.
Biochemical and Physiological Effects:
7-Chloroquinolin-4-amine hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. It also has antimalarial effects by inhibiting the heme detoxification pathway of the malaria parasite. Additionally, it has been found to inhibit the activity of certain enzymes, such as cathepsin B and lysosomal acid lipase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Chloroquinolin-4-amine hydrochloride in lab experiments is its potency and specificity. It has been found to exhibit potent biological activities, making it a useful tool for studying various biological processes. Additionally, its chemical structure allows for easy modification, leading to the development of new derivatives with improved properties. However, one limitation of using 7-Chloroquinolin-4-amine hydrochloride is its potential toxicity. It has been found to have toxic effects on certain cell types and can cause adverse effects in vivo.
Orientations Futures
There are several future directions for the research and development of 7-Chloroquinolin-4-amine hydrochloride. One area of interest is the development of new derivatives with improved properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanisms of action of 7-Chloroquinolin-4-amine hydrochloride and its derivatives. This will lead to a better understanding of their biological activities and potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 7-Chloroquinolin-4-amine hydrochloride and its derivatives in animal models.
Méthodes De Synthèse
The synthesis of 7-Chloroquinolin-4-amine hydrochloride involves the reaction of 7-chloroquinoline with ammonia and hydrogen gas in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized and improved over the years, leading to high yields and purity of the final product.
Propriétés
Numéro CAS |
114306-27-3 |
|---|---|
Nom du produit |
7-Chloroquinolin-4-amine hydrochloride |
Formule moléculaire |
C9H8Cl2N2 |
Poids moléculaire |
215.08 g/mol |
Nom IUPAC |
7-chloroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H |
Clé InChI |
ZETPWLYXMPZNLA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N.Cl |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



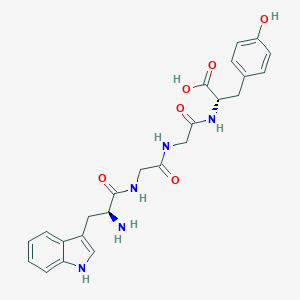
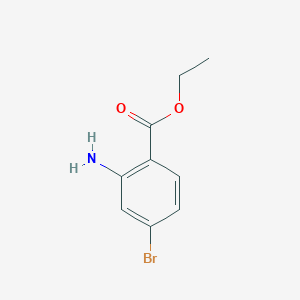
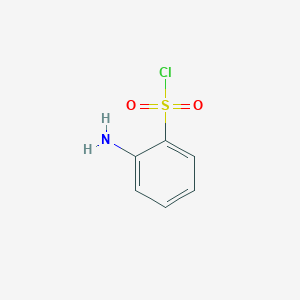

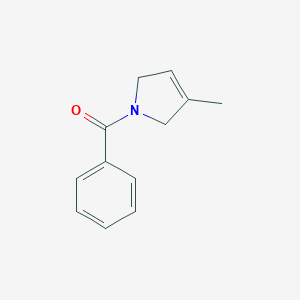

![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)
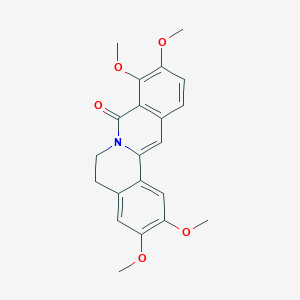
![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)

![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)
